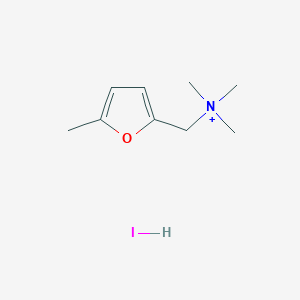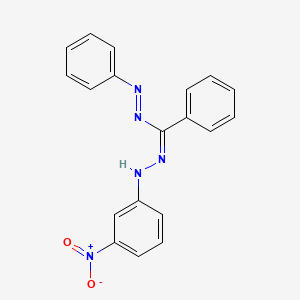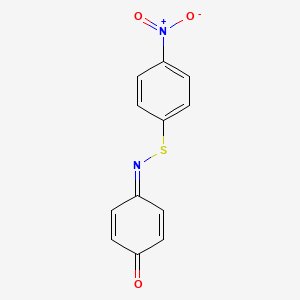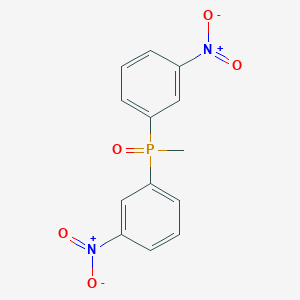
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is a quaternary ammonium compound with a molecular formula of C12H22INO. This compound is characterized by the presence of a furan ring substituted with a methyl group and a trimethylammonium group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide typically involves the quaternization of N,N-dimethyl(5-methyl-2-furyl)methanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dimethyl(5-methyl-2-furyl)methanamine in acetonitrile.
- Add an equimolar amount of methyl iodide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium chloride, bromide, or hydroxide.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of N,N-dimethyl(5-methyl-2-furyl)methanamine.
Aplicaciones Científicas De Investigación
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of membrane transport and ion channel function.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group facilitates its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can lead to disruptions in cellular processes, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-trimethyl(5-nitro-2-furyl)methanaminium bromide
- N,N,N-trimethyl(5-(4-nitrophenyl)-2-furyl)methanaminium bromide
- N,N,N-trimethyl(5-(2-nitrophenyl)-2-furyl)methanaminium bromide
Uniqueness
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, making it more effective in interacting with biological membranes compared to its nitro-substituted counterparts.
Propiedades
Fórmula molecular |
C9H17INO+ |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
trimethyl-[(5-methylfuran-2-yl)methyl]azanium;hydroiodide |
InChI |
InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1; |
Clave InChI |
IHTCZSNKQINGDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C[N+](C)(C)C.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)

![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)


![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11968765.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968766.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11968774.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)



